molecular formula C9H9ClO B8793692 2-[(2-Chlorophenyl)methyl]oxirane

2-[(2-Chlorophenyl)methyl]oxirane

Cat. No. B8793692
M. Wt: 168.62 g/mol
InChI Key: IZPMETSEQUXCSH-UHFFFAOYSA-N
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Patent
US07642277B2

Procedure details

MCPBA (826 mg, 3.83 mmol) was added portionwise to an ice-cold solution of 2-chloro-1-allylbenzene (487 mg, 3.19 mmol) in CH2Cl2 (20 mL). The mixture was stirred at room temperature for 16 h. Aqueous 10% Na2CO3 solution (10 mL) and CH2Cl2 (100 mL) were added. The solution was successively washed with aqueous 10% Na2S2O3 (2×40 mL) and brine (40 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (hexane:EtOAc, 8:2) to give the title compound (512 mg, 95% yield).
Name
Quantity
826 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][CH:20]=[CH2:21].C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][CH:20]1[O:9][CH2:21]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
826 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
487 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC=C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was successively washed with aqueous 10% Na2S2O3 (2×40 mL) and brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (hexane:EtOAc, 8:2)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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